N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked via a carboxamide group to a 1,2,3-triazole ring substituted with a pyridin-3-yl moiety. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, a method widely used for similar compounds .
Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-17(16-8-12-4-1-2-6-15(12)24-16)19-9-13-11-22(21-20-13)14-5-3-7-18-10-14/h1-8,10-11H,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXBWIROIKAUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-benzothiophene-2-carboxamide is designed as a potential STING agonist. STING (Stimulator of Interferon Genes) is a protein that plays a crucial role in the innate immune response to viral and bacterial infections.
Pharmacokinetics
The compound’s design takes into account the need for stability and bioavailability.
Result of Action
The activation of STING by the compound leads to an enhanced immune response. This can help the body fight off infections more effectively. In addition, STING agonists like this compound have potential applications in cancer therapy, as they can stimulate an immune response against tumor cells.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH and temperature of the body can affect the compound’s stability and activity. Additionally, the presence of other molecules can impact the compound’s ability to bind to and activate STING.
Biological Activity
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzo[b]thiophene core, a triazole ring , and a pyridine moiety . These structural elements contribute to its unique biological properties.
| Component | Description |
|---|---|
| Benzo[b]thiophene | A fused aromatic system with sulfur |
| 1,2,3-Triazole | A five-membered ring with three nitrogen atoms |
| Pyridine | A six-membered aromatic ring with one nitrogen |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
- Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways.
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit antimicrobial properties. For example, derivatives similar to N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene have shown effectiveness against various bacterial strains and fungi.
Anticancer Activity
Studies have demonstrated that triazole-linked compounds can induce apoptosis in cancer cells. For instance:
- A related triazole compound exhibited an IC50 value of 0.95 µM against tubulin polymerization, indicating strong anticancer potential .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways:
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Carbonic Anhydrase | Competitive inhibition | |
| Histone Deacetylase | Non-competitive inhibition |
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticonvulsant Activity : A study on thiazole derivatives showed significant anticonvulsant properties linked to structural modifications similar to those found in N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene .
- Antiproliferative Effects : Research on triazole derivatives indicated that certain modifications led to enhanced antiproliferative activity against various cancer cell lines .
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Cores
(a) Benzofuran Analogs
- Example: N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide (8b) Structure: Replaces benzo[b]thiophene with benzofuran, retaining the triazolylmethyl-carboxamide linkage. Activity: Exhibits antifungal activity against P. placenta (12.57% inhibition at 1000 ppm), attributed to the electron-withdrawing 2-Cl substituent on the benzyl group .
(b) Benzamide Analogs
- Example : 4-(tert-butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- Structure : Substitutes benzo[b]thiophene-2-carboxamide with a simpler benzamide group.
- Molecular Weight : 335.4 g/mol (vs. ~349.4 g/mol for the target compound, based on ).
- Key Difference : The lack of a fused thiophene ring reduces aromatic surface area, which may diminish interactions with hydrophobic enzyme pockets .
Analogues with Varied Triazole Substituents
(a) Indole-Triazole Hybrids
- Example : N’-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carbohydrazide (Compound A)
- Structure : Replaces benzo[b]thiophene with indole and uses a carbohydrazide linker instead of carboxamide.
- Activity : Demonstrated anti-Toxoplasma activity, suggesting triazole-linked heterocycles as scaffolds for antiparasitic agents .
- Key Difference : The carbohydrazide group may introduce hydrogen-bonding capabilities absent in the target compound.
(b) Pyrazine-Triazole Derivatives
- Example : N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
Functional Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
